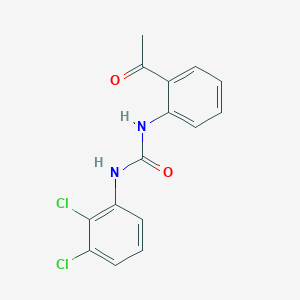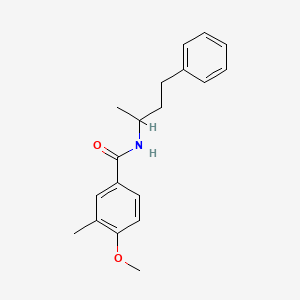METHANONE](/img/structure/B4868135.png)
[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO](3-METHYLPHENYL)METHANONE
Descripción general
Descripción
4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-4-fluorobenzyl group and a 3-methylphenylmethanone moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in medicinal chemistry and other scientific disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine, followed by the introduction of the 3-methylphenylmethanone group. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as a pharmacological agent. Studies have shown that derivatives of this compound exhibit activity against various biological targets, making it a candidate for drug development .
Industry
In the industrial sector, 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE is used in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. For instance, it has been shown to bind to voltage-gated sodium channels, modulating their activity and thereby exerting its pharmacological effects . The compound’s structure allows it to fit into the binding sites of these channels, altering their conformation and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-chloro-4-fluorobenzyl)piperazine: This compound shares a similar core structure but lacks the 3-methylphenylmethanone group.
4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This derivative has been studied for its anti-seizure properties.
Uniqueness
The uniqueness of 4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINOMETHANONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in multiple research domains.
Propiedades
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O/c1-14-3-2-4-15(11-14)19(24)23-9-7-22(8-10-23)13-16-5-6-17(21)12-18(16)20/h2-6,11-12H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBYLRUAOUBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(BUTAN-2-YLOXY)PHENYL]-7,7-DIMETHYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4868063.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4868073.png)
![1-Methyl-4-[1-(naphthalen-2-ylsulfonyl)propan-2-yl]piperazine](/img/structure/B4868074.png)
![N',N'-dimethyl-N-[(3-methylthiophen-2-yl)methyl]propane-1,3-diamine;dihydrochloride](/img/structure/B4868076.png)

![(5E)-1-(2-fluorophenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4868102.png)
![2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4868108.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-3,4-dimethoxybenzamide](/img/structure/B4868111.png)
![N-(SEC-BUTYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4868115.png)
![N-1,3-benzothiazol-2-yl-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4868125.png)


![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4868146.png)
![METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4868152.png)
